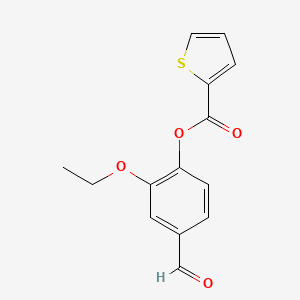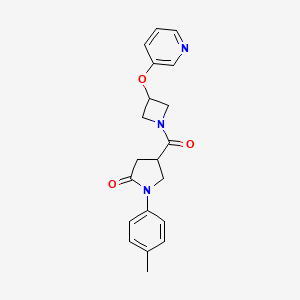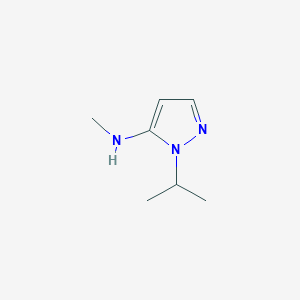
2-Ethoxy-4-formylphenyl thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4-formylphenyl thiophene-2-carboxylate is a chemical compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 . This compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H12O4S/c1-2-17-12-8-10 (9-15)5-6-11 (12)18-14 (16)13-4-3-7-19-13/h3-9H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (276.31) and its molecular formula (C14H12O4S) . It is typically stored in a refrigerated environment .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Synthesis of Lignan Conjugates for Antimicrobial Uses : The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, explored for their antimicrobial and antioxidant activities, showed promising results. Compounds exhibited excellent antibacterial and antifungal properties, with significant antioxidant potential, indicating their potential for pharmaceutical applications (Raghavendra et al., 2016).
Optical and Electronic Applications
Tuning Optical Properties with Thiophene Derivatives : Research on postfunctionalization of poly(3-hexylthiophene) with various functional groups, including thiophenes, has demonstrated the ability to systematically study and enhance the optical and photophysical properties of poly(thiophene)s. This approach has shown significant improvements in solid-state fluorescence, with applications in photonic and optoelectronic devices (Li et al., 2002).
Photovoltaic Applications
Enhancing Photovoltaic Performance through Molecular Control : A study on the design and synthesis of a new polymer comprising bis(2-ethylhexylthiophene) and related compounds demonstrated improved optical bandgap and high hole mobility, crucial for high-performance single and tandem organic photovoltaic cells. The research underscores the importance of molecular control in developing advanced materials for solar energy conversion (Kim et al., 2014).
Fluorescent Probes for Biological Applications
Ratiometric Detection of Biothiols : Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was developed as a colorimetric and ratiometric fluorescent probe for the sensitive detection of biothiols in living cells. This research highlights the application of thiophene derivatives in creating sensitive tools for biological and diagnostic purposes, with rapid detection capabilities (Wang et al., 2017).
Corrosion Inhibition
Corrosion Inhibition for Mild Steel : Functionalized tetrahydropyridines, including thiophene derivatives, have shown exceptional inhibition efficiency for mild steel in corrosive environments, highlighting their potential as protective agents in industrial applications. This study combines experimental and quantum chemical analyses to understand the mechanisms behind their effectiveness (Haque et al., 2018).
Antimicrobial and Antiproliferative Activities
Novel Antimicrobial Thiophene Derivatives : The synthesis and evaluation of novel thiophene derivatives have demonstrated pronounced antimicrobial activities, offering new avenues for developing antimicrobial agents. This research adds to the growing body of evidence supporting the therapeutic potential of thiophene-based compounds (Prasad et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(2-ethoxy-4-formylphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-2-17-12-8-10(9-15)5-6-11(12)18-14(16)13-4-3-7-19-13/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUSMUFRTPJYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2929910.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)
![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)
![1-[(3-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2929917.png)
![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)




![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B2929931.png)
![(4-[2-(Oxan-4-ylsulfanyl)ethoxy]phenyl)boranediol](/img/structure/B2929932.png)
